molecular formula C17H12ClIN2O3 B4934597 N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide

N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide

Cat. No. B4934597
M. Wt: 454.6 g/mol
InChI Key: KHDJNBKFORFENI-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide, also known as CIAM or TCS-21311, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide involves its ability to inhibit the activity of specific enzymes and receptors in the body. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis and the arrest of cell cycle progression. In inflammation, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the activity of the protein kinase C (PKC) pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. In neurodegenerative diseases, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide induces apoptosis and inhibits cell cycle progression. In inflammation, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the aggregation of amyloid beta peptides. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have low toxicity in animal studies, which makes it a potentially safe therapeutic agent. However, one limitation of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide. One direction is the development of more potent analogs of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide for use in cancer treatment. Another direction is the investigation of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide's potential therapeutic effects in other diseases such as cardiovascular disease and diabetes. Additionally, the development of more efficient synthesis methods for N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine. The resulting product is then subjected to a condensation reaction with acryloyl chloride to yield N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has also shown that N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide can inhibit the production of pro-inflammatory cytokines, which can reduce the severity of inflammatory diseases. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClIN2O3/c1-24-15-8-10(7-14(19)16(15)22)6-11(9-20)17(23)21-13-4-2-12(18)3-5-13/h2-8,22H,1H3,(H,21,23)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDJNBKFORFENI-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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